Carbamic acid, N-methyl-, 3-diethylaminophenyl ester
Overview
Description
Carbamic acid, N-methyl-, 3-diethylaminophenyl ester is a bioactive chemical.
Scientific Research Applications
Medicinal Chemistry Applications
NAAA Inhibitors for Pain and Inflammation : Carbamic acid esters, such as N-(2-Oxo-3-oxetanyl)carbamic acid esters, have been identified as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), showing potential for treating pain and inflammation (Ponzano et al., 2014).
Acetylcholinesterase Inhibitors : Certain carbamic acid esters, specifically those of quinolin-6-ol, have been recognized as novel inhibitors of acetylcholinesterase. They show promise for cognitive improvement comparable to standard Alzheimer's disease drugs (Decker, 2007).
FAAH Inhibitors : Alkylcarbamic acid biphenyl-3-yl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, includes compounds like URB597 with analgesic and antidepressant properties in animal models (Mor et al., 2008).
Polymer Science Applications
- Synthesis of Renewable Polyesters and Polyamides : Cross-metathesis of unsaturated fatty acid derivatives, including benzyl carbamates, has been used for synthesizing renewable polyesters and polyamides, indicating its utility in green chemistry (Winkler & Meier, 2014).
Organic Synthesis Applications
Synthesis of Dihydropyrimidones : Carbamic acid esters have been employed in the enantioselective preparation of dihydropyrimidones, illustrating their role in generating chiral compounds through the Mannich reaction (Goss et al., 2009).
Amination of Aryl Halides : Carbamic acid esters serve as ammonia equivalents in palladium-catalyzed amination of aryl halides, demonstrating their utility in forming anilines with sensitive functional groups (Mullick et al., 2010).
properties
CAS RN |
2631-26-7 |
---|---|
Product Name |
Carbamic acid, N-methyl-, 3-diethylaminophenyl ester |
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
[3-(diethylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(5-2)10-7-6-8-11(9-10)16-12(15)13-3/h6-9H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
CZZWOJXFCKBYNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC(=O)NC |
Appearance |
Solid powder |
Other CAS RN |
2631-26-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbamic acid, N-methyl-, 3-diethylaminophenyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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